molecular formula C24H18FN3 B2995831 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-56-1

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2995831
CAS No.: 866344-56-1
M. Wt: 367.427
InChI Key: ROXITNAJLYWESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline ( 902514-96-9) is a high-purity chemical compound with the molecular formula C₂₄H₁₇F₂N₃ and a molecular weight of 385.41 g/mol. This pyrazolo[4,3-c]quinoline derivative is part of a heterocyclic compound class recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . While specific biological data for this exact analog is limited in the public domain, closely related pyrazolo[4,3-c]quinoline derivatives have demonstrated significant potential in pharmaceutical research, exhibiting potent anti-inflammatory effects through the inhibition of nitric oxide (NO) production and suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in experimental models . Other structural analogs within the pyrazoloquinoline family have shown promising antitubercular activity, effectively inhibiting the growth of Mycobacterium tuberculosis . The specific molecular architecture of this compound, featuring a benzyl group at the 5-position and a p-tolyl group at the 3-position, makes it a valuable intermediate for further structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-7-9-18(10-8-16)23-21-15-28(14-17-5-3-2-4-6-17)22-12-11-19(25)13-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXITNAJLYWESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe fluorine and benzyl groups are then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues with Modified Substituents

Pyrazolo[4,3-c]quinoline derivatives are often tailored by varying substituents at positions 3, 5, and 8 to optimize activity. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Activities/Findings Reference
5-Benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline 5: Benzyl; 8: F; 3: p-Tolyl High metabolic stability; potential CNS-targeted activity (e.g., gamma-secretase modulation) .
ELND006 5: (Trifluoromethyl)phenylsulfonyl; 7,8: Difluoro Gamma-secretase inhibitor; reduces amyloid-beta production without Notch pathway inhibition .
ELND007 5: Pyridinylsulfonyl; 8: F Improved metabolic stability over ELND006; selective amyloid-beta inhibition .
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 5: 4-Methylbenzyl; 8: CH₃; 3: Phenyl Demonstrated in vitro cytotoxicity against breast cancer (MCF-7) .
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-Fluorophenyl; 7,8: OCH₃ Neurotensin receptor 1 (NTR1) agonist; used in GPCR selectivity assays .
Anti-angiogenic pyrazoloquinolines Variable substituents (e.g., fused triazoles) Inhibited endothelial cell proliferation and tumor growth (MCF-7, Hela) .

Functional and Pharmacological Comparisons

  • Metabolic Stability : The 8-fluoro substituent in the target compound enhances metabolic resistance compared to 8-methoxy or 8-methyl analogues, as seen in ELND007 and related derivatives .
  • Receptor Selectivity : The p-tolyl group at position 3 confers distinct receptor-binding profiles. For example, the 4-fluorophenyl analogue in exhibits high affinity for NTR1, while the target compound’s p-tolyl group may favor gamma-secretase interactions .
  • Anticancer Activity: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., fluorine, sulfonyl) show superior cytotoxicity.
  • Synthetic Accessibility: Microwave-assisted synthesis () and electrochemical methods () improve yields for pyrazoloquinolines, but the target compound’s benzyl and p-tolyl groups may require multi-step protocols .

Key Research Findings

  • Gamma-Secretase Inhibition : ELND006 and ELND007, despite structural differences from the target compound, highlight the importance of fluorination and sulfonyl groups in amyloid-beta selectivity .
  • Anti-Angiogenic Effects: Compounds from with fused pyrazoloquinoline cores inhibit endothelial cell migration at IC₅₀ values of 1–10 µM, comparable to the activity range expected for the target compound .
  • Receptor Agonism : The NTR1-active analogue in (EC₅₀ = 0.3 µM) demonstrates that substituent polarity (e.g., methoxy vs. fluoro) critically impacts GPCR targeting .

Data Tables

Table 2: Cytotoxicity Data for Selected Analogues

Compound Cell Line (IC₅₀, µM) Reference
8-Methyl-5-(4-methylbenzyl)-3-phenyl- MCF-7: 5.2
Anti-angiogenic pyrazoloquinolines Hela: 3.8
ELND007 Not reported

Biological Activity

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, characterized by its complex structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazoloquinoline core with both fluorine and aromatic substituents. The presence of fluorine enhances the compound's stability and lipophilicity, which may influence its interaction with biological targets.

Structural Feature Description
Core StructurePyrazoloquinoline
SubstituentsFluorine, Benzyl, p-Tolyl
Molecular Weight320.36 g/mol (approx.)
LipophilicityEnhanced due to fluorination

Mechanisms of Biological Activity

Research indicates that this compound interacts with various molecular targets, potentially modulating their activity through:

  • Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their function.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Anti-inflammatory Effects : Similar compounds in the pyrazoloquinoline class have demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties.

Anticancer Activity

Studies have shown that derivatives of pyrazoloquinoline exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines with promising results.

Compound Cancer Type IC50 (μM)
Compound ARenal Cancer0.25
Compound BBreast Cancer0.30
This compoundVarious Cell LinesTBD

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been explored extensively. While specific data on this compound is limited, related compounds have shown effective inhibition against Plasmodium falciparum, indicating a possible avenue for further research.

Case Studies

  • Study on Anticancer Effects :
    A recent study evaluated the anticancer properties of various pyrazoloquinoline derivatives. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory effects of related pyrazolo[4,3-c]quinolines. The study demonstrated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting that structural modifications could enhance these properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyrazolo[4,3-c]quinoline derivatives, and how can they be adapted for 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : The core pyrazolo[4,3-c]quinoline scaffold is typically synthesized via condensation reactions starting from chlorinated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (1) has been used as a starting material for introducing substituents at the 3- and 4-positions through nucleophilic substitution or Suzuki coupling . Fluorination at the 8-position may require selective halogen exchange (e.g., using KF or CsF) or directed C–H activation under palladium catalysis . The benzyl and p-tolyl groups can be introduced via alkylation or aryl Grignard reactions, with careful optimization of reaction conditions (e.g., solvent, temperature) to avoid side products .

Q. Which spectroscopic techniques are critical for characterizing the regioselectivity of substitutions in this compound?

  • Methodological Answer : High-resolution 1H^1H- and 13C^{13}C-NMR are essential for confirming substitution patterns, particularly to distinguish between positional isomers (e.g., fluorine at C8 vs. C7). NOESY experiments can resolve spatial proximity of substituents like the benzyl and p-tolyl groups. IR spectroscopy helps identify functional groups (e.g., C–F stretching at ~1150 cm1^{-1}) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. How does fluorination at the 8-position influence electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent positions, facilitating nucleophilic attacks or cross-coupling reactions. Computational studies (e.g., DFT) show that fluorine at C8 stabilizes the quinoline ring through inductive effects, altering HOMO-LUMO gaps and redox potentials. This can enhance binding affinity in biological targets (e.g., enzymes or receptors) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in pyrazoloquinoline derivatives, such as anti-tubercular vs. cytotoxicity results?

  • Methodological Answer : Contradictions often arise from off-target interactions or assay variability. To resolve this:

  • Perform dose-response curves (IC50_{50}) across multiple cell lines to differentiate selective activity.
  • Use molecular docking to predict binding modes against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) and compare with cytotoxicity assays .
  • Apply metabolomic profiling to identify unintended pathways affected by the compound .

Q. How can regioselectivity challenges during the introduction of multiple substituents (e.g., benzyl, p-tolyl, fluorine) be mitigated?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., NH or OH groups) during key steps.
  • Catalytic systems : Use InCl3_3 in green solvents (e.g., ethanol/water) to enhance selectivity for pyrazolyl-quinoline coupling .
  • Microwave or ultrasound-assisted synthesis : These methods improve reaction homogeneity and reduce side reactions .

Q. What computational approaches predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability. For example, proline-catalyzed reactions in ethanol show lower activation energies due to hydrogen-bonding interactions, which can be extrapolated to ionic liquids by simulating solvent effects . Molecular dynamics (MD) simulations further assess solvation and diffusion effects in non-traditional solvents .

Q. How do steric effects from the p-tolyl group impact conformational flexibility and intermolecular interactions?

  • Methodological Answer : X-ray crystallography or rotational spectroscopy reveals torsional angles between the p-tolyl group and the quinoline core. Steric hindrance from the methyl group restricts rotation, favoring planar conformations that enhance π-π stacking in crystal lattices or protein binding pockets. Comparative studies with unsubstituted analogs show reduced binding entropy in the p-tolyl derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.